![molecular formula C16H21N3O3 B5687749 5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole](/img/structure/B5687749.png)
5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole, commonly known as BDT or BDT001, is a novel compound with potential applications in scientific research.
Mechanism of Action
BDT001 acts as an allosteric modulator of the adenosine A1 receptor, enhancing its activity. It has been shown to increase the affinity of the receptor for its endogenous ligand adenosine and to increase the potency of adenosine in activating the receptor. BDT001 has also been found to have anxiolytic and antinociceptive effects, which are likely mediated by its action on the adenosine A1 receptor.
Biochemical and Physiological Effects:
BDT001 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. BDT001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. BDT001 has been found to have a long half-life, which may contribute to its prolonged effects.
Advantages and Limitations for Lab Experiments
BDT001 has several advantages for lab experiments. It has a high affinity for the adenosine A1 receptor, making it a useful tool for studying the receptor's function. BDT001 has also been found to have a low toxicity and a good safety profile, making it suitable for in vivo experiments. However, BDT001 has some limitations for lab experiments. Its synthesis method is complex and time-consuming, which may limit its availability. BDT001 may also have off-target effects on other receptors, which may complicate its interpretation in experiments.
Future Directions
There are several future directions for the study of BDT001. One area of interest is the potential applications of BDT001 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of BDT001 in these conditions. Another area of interest is the development of more selective allosteric modulators of the adenosine A1 receptor, which may have fewer off-target effects than BDT001. The development of new synthesis methods for BDT001 may also improve its availability for research purposes.
Synthesis Methods
BDT001 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 1,2-dibromoethane, 1,3-benzodioxole, and butylamine to obtain 5-(1,3-benzodioxol-5-yl)-1-butyl-1H-1,2,4-triazole. The final step involves the reaction of the obtained compound with ethyl chloroformate to obtain BDT001.
Scientific Research Applications
BDT001 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the adenosine A1 receptor, which is involved in the regulation of sleep, pain, and inflammation. BDT001 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-5-8-19-16(17-15(18-19)10-20-4-2)12-6-7-13-14(9-12)22-11-21-13/h6-7,9H,3-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQFJSKXPKVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC(=N1)COCC)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.